![molecular formula C17H14ClNO2 B3057027 methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate CAS No. 761402-59-9](/img/structure/B3057027.png)
methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate
Overview
Description
“Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “1-(4-chlorobenzyl)” part indicates a benzyl group (a benzene ring with a CH2 group) substituted with a chlorine atom at the 4th position is attached to the 1st position of the indole. The “3-carboxylate” part indicates a carboxylate group (-COO-) is attached to the 3rd position of the indole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) . These techniques would provide information about the types of atoms in the compound, their connectivity, and the functional groups present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The indole and carboxylate groups are both reactive and could undergo various transformations. For example, the indole could participate in electrophilic aromatic substitution reactions, while the carboxylate could react with acids or acid chlorides to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar carboxylate and nonpolar benzene rings would give it both polar and nonpolar characteristics. Its melting and boiling points, solubility, and other properties could be predicted based on its structure .Scientific Research Applications
Synthesis Methods and Derivatives
Carboxylation and Derivative Synthesis : Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate derivatives can be synthesized using various methods, including Me2AlCl-mediated carboxylation under CO2 pressure. This method efficiently produces 1-substituted indole-3-carboxylic acids, and is also applicable to alkoxycarbonylation and carbamoylation processes (Nemoto et al., 2016).
Constrained Tryptophan Derivatives : Research has focused on the synthesis of conformationally constrained tryptophan derivatives using methyl indole-3-carboxylate. These derivatives have potential applications in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Efficient Synthesis Method with Cu(II) : A novel and efficient synthesis method for 1-methyl-1H-indole-3-carboxylates, using Cu(OAc)2·H2O as a catalyst, has been developed. This method provides good to excellent yields and is a significant advancement in the preparation of indole derivatives (Akbari & Faryabi, 2023).
Applications in Cancer Research
- Anti-Cancer Activity : Studies have shown that methyl indole-3-carboxylate derivatives possess inhibitory effects on various cancer cell lines, including melanoma, renal, and breast cancers. These findings highlight the potential of these compounds as antitumor agents (Niemyjska et al., 2012).
Chemical Structure and Interaction Studies
Structural Characterization : The structure of methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate and its derivatives have been characterized, providing insights into their conformations and chemical interactions. This information is crucial for understanding their chemical properties and potential applications (Rao et al., 1999).
Indole Derivatives as Fluorescent Probes : Methyl indole-4-carboxylate has been studied as a fluorescent probe for protein local structure and dynamics. It shows promise as both a fluorescent and infrared probe for sensing local hydration environments, indicating its potential in biochemical and medical research (Liu et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-21-17(20)15-11-19(16-5-3-2-4-14(15)16)10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNEOSWBCDSTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359204 | |
Record name | 9T-1501 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
761402-59-9 | |
Record name | 9T-1501 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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